

# NBI 35965 hydrochloride solution preparation and storage conditions

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## Compound of Interest

Compound Name: NBI 35965 hydrochloride

Cat. No.: B560253

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## Application Notes and Protocols: NBI 35965 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of **NBI 35965 hydrochloride** solutions, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.<sup>[1][2][3]</sup> Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

## Chemical and Physical Properties

**NBI 35965 hydrochloride** is a non-peptide antagonist of the CRF1 receptor, characterized by its high affinity and selectivity.<sup>[1][4]</sup> It is a valuable tool for investigating the role of the CRF system in stress-related disorders.

Property	Value	Reference
Molecular Weight	437.79 g/mol	
Molecular Formula	C <sub>21</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>4</sub> ·HCl	
CAS Number	1782228-59-4	
Purity	≥98%	
Ki for CRF1	4 nM	[1][4]
Ki for CRF2	>10000 nM	[2]

## Solution Preparation

Proper preparation of **NBI 35965 hydrochloride** solutions is critical for experimental success. The compound exhibits good solubility in aqueous solutions and common organic solvents.

## Solubility Data

Solvent	Maximum Solubility
Water	100 mM
DMSO	100 mM

Data sourced from R&D Systems technical data.

## Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **NBI 35965 hydrochloride** in dimethyl sulfoxide (DMSO).

Materials:

- **NBI 35965 hydrochloride** powder
- Anhydrous DMSO
- Sterile, amber microcentrifuge tubes or vials

- Calibrated micropipettes
- Vortex mixer

#### Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **NBI 35965 hydrochloride** needed using the following formula:  $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$   
 $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 437.79 \text{ g/mol} \times 1000 \text{ mg/g} = 4.3779 \text{ mg}$
- Weigh the compound: Accurately weigh out approximately 4.38 mg of **NBI 35965 hydrochloride** powder.
- Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.
- Ensure complete dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store as recommended in the storage conditions section.

## Protocol for Preparing an Aqueous Working Solution

For many cell-based assays and in vivo studies, an aqueous working solution is required.

#### Materials:

- 10 mM **NBI 35965 hydrochloride** stock solution in DMSO
- Sterile phosphate-buffered saline (PBS) or desired aqueous buffer
- Sterile tubes

#### Procedure:

- Determine the final concentration: Decide on the final desired concentration of the working solution.
- Calculate the dilution: Calculate the volume of the 10 mM DMSO stock solution required to achieve the final concentration in the desired volume of aqueous buffer. For example, to prepare 1 mL of a 10  $\mu$ M working solution:  $(V1)(M1) = (V2)(M2)$   $(V1)(10,000 \mu\text{M}) = (1000 \mu\text{L})(10 \mu\text{M})$   $V1 = 1 \mu\text{L}$
- Prepare the working solution: Add 1  $\mu$ L of the 10 mM stock solution to 999  $\mu$ L of the sterile aqueous buffer.
- Mix thoroughly: Gently vortex the solution to ensure homogeneity.
- Use immediately: It is recommended to prepare aqueous working solutions fresh on the day of the experiment.

## Storage Conditions

Proper storage is essential to maintain the integrity and activity of **NBI 35965 hydrochloride**.

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	Room Temperature	-	Desiccate
In Solvent (e.g., DMSO)	-20°C	1 month	Avoid repeated freeze-thaw cycles
-80°C	6 months	Avoid repeated freeze-thaw cycles	

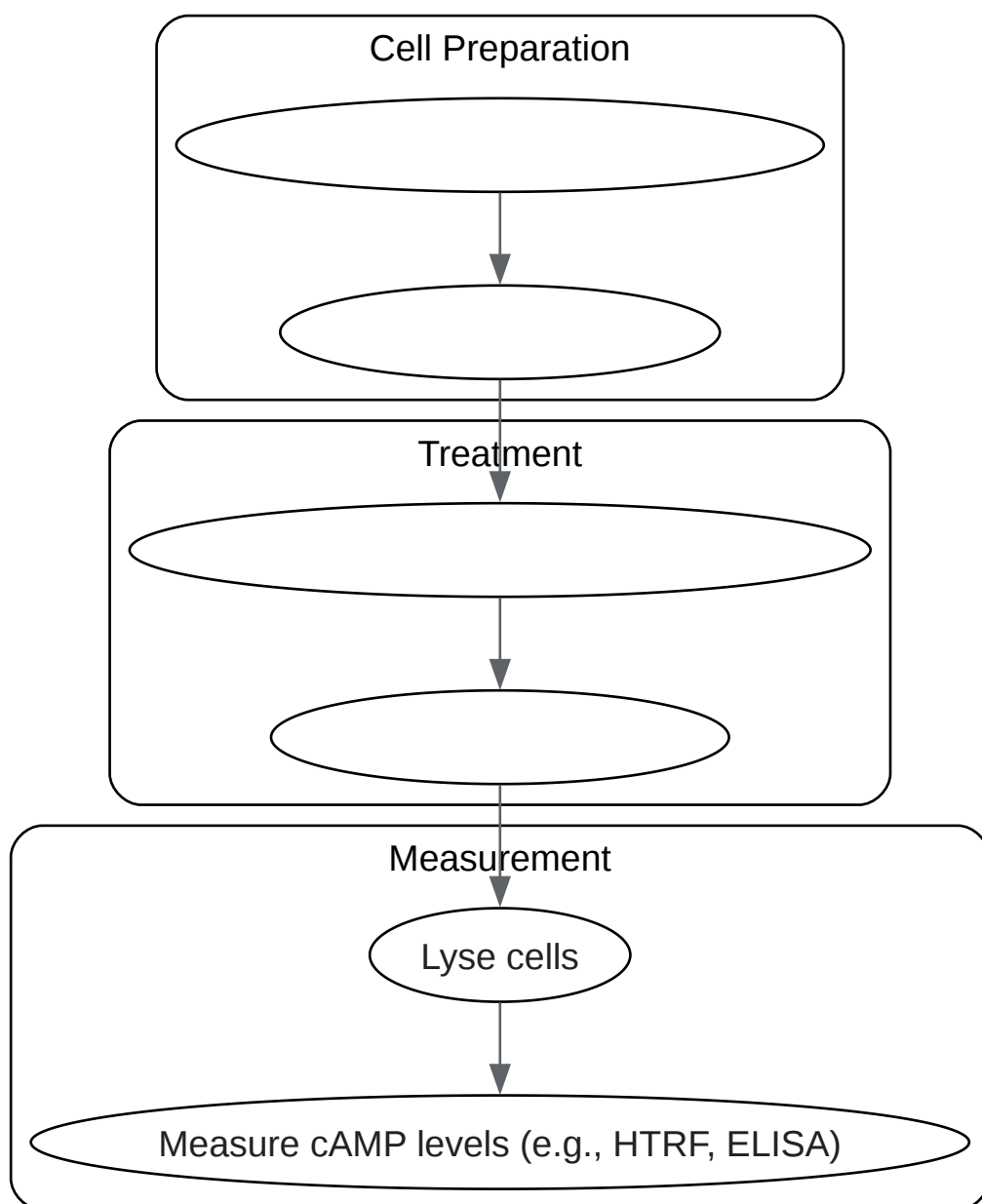
## Experimental Protocols

**NBI 35965 hydrochloride** is a versatile tool for studying the CRF1 receptor in various experimental models.

## In Vitro: CRF1 Receptor-Mediated cAMP Accumulation Assay

This protocol outlines a general procedure to assess the antagonist activity of **NBI 35965 hydrochloride** by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Workflow:



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Figure 1: Workflow for an in vitro cAMP accumulation assay.

Procedure:

- Cell Culture: Plate cells stably or transiently expressing the human CRF1 receptor in a suitable multi-well plate and culture overnight.
- Pre-treatment: The following day, replace the culture medium with a serum-free medium containing the desired concentrations of **NBI 35965 hydrochloride** or vehicle control. Incubate for a specified period (e.g., 30 minutes) at 37°C.
- Stimulation: Add corticotropin-releasing factor (CRF) at a concentration known to elicit a submaximal response (e.g., EC<sub>80</sub>) to all wells except the basal control. Incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay formats).
- Data Analysis: Determine the intracellular cAMP concentrations for each treatment condition. Plot the cAMP levels against the concentration of **NBI 35965 hydrochloride** to determine the IC<sub>50</sub> value.

## In Vivo: Stress-Induced ACTH Release Model

This protocol provides a general framework for evaluating the in vivo efficacy of **NBI 35965 hydrochloride** in a rodent model of stress-induced adrenocorticotrophic hormone (ACTH) release.

Procedure:

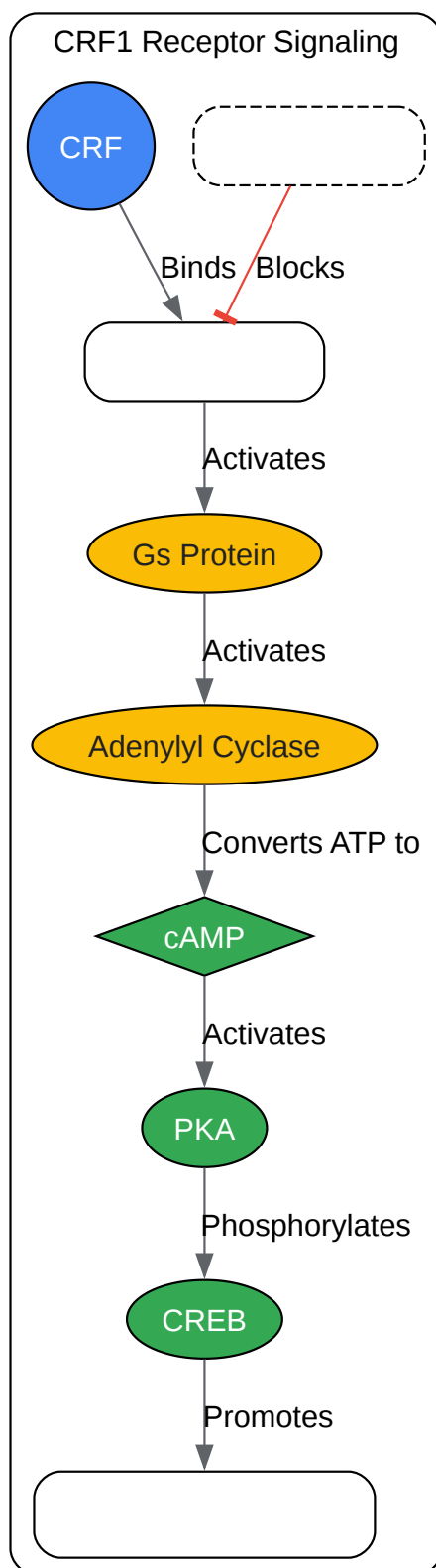
- Acclimatization: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
- Drug Administration: Administer **NBI 35965 hydrochloride** or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before stress

induction.

- Stress Induction: Subject the animals to a validated stressor (e.g., restraint stress, forced swim test).
- Blood Sampling: At a specific time point following stress induction, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).
- Plasma ACTH Measurement: Centrifuge the blood samples to separate the plasma. Measure plasma ACTH levels using a commercially available ELISA kit.
- Data Analysis: Compare the plasma ACTH levels between the different treatment groups to assess the effect of **NBI 35965 hydrochloride** on the stress-induced HPA axis response.

## Signaling Pathway

**NBI 35965 hydrochloride** exerts its effects by blocking the CRF1 receptor, thereby inhibiting downstream signaling cascades.



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Figure 2: Simplified CRF1 receptor signaling pathway and the inhibitory action of **NBI 35965 hydrochloride**.

This diagram illustrates that corticotropin-releasing factor (CRF) binds to the CRF1 receptor, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors such as CREB, leading to the expression of target genes like pro-opiomelanocortin (POMC), the precursor to ACTH. **NBI 35965 hydrochloride** acts as an antagonist, blocking the binding of CRF to the CRF1 receptor and thereby inhibiting this entire downstream signaling pathway.

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